Elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: A Technical Guide
Elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. This protected deoxysugar is a valuable building block in synthetic carbohydrate chemistry, finding applications in the synthesis of complex glycans and carbohydrate-based drug candidates. A thorough understanding of its structure is paramount for its effective utilization in research and development.
Introduction
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is a derivative of 1,5-anhydro-D-glucitol, a naturally occurring polyol. The key structural features of the target molecule are:
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An anhydro bridge between C-1 and C-5, forming a tetrahydropyran ring.
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A benzylidene acetal protecting the hydroxyl groups at C-4 and C-6.
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The absence of a hydroxyl group at the C-3 position.
The confirmation of this structure relies on a combination of synthetic organic chemistry and modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis and Purification
A plausible synthetic route to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol involves the deoxygenation of a suitably protected precursor. A common strategy is the Barton-McCombie deoxygenation of a C-3 thiocarbonyl derivative of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
Experimental Protocol: Synthesis and Purification
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Preparation of the C-3 Thiocarbonyl Derivative:
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To a solution of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1 equivalent) in anhydrous pyridine, add phenyl chlorothionoformate (1.2 equivalents) dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.
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The organic layer is washed with saturated aqueous copper(II) sulfate, water, and brine, then dried over anhydrous sodium sulfate.
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The crude product is purified by flash column chromatography on silica gel.
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Barton-McCombie Deoxygenation:
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The purified thiocarbonyl derivative (1 equivalent) is dissolved in anhydrous toluene.
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Tributyltin hydride (1.5 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents) are added.
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The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours under an inert atmosphere.
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The reaction is monitored by TLC for the disappearance of the starting material.
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After cooling, the solvent is removed under reduced pressure.
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Purification of the Final Product:
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The crude residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol.
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Structure Elucidation via Spectroscopic Methods
The definitive structure of the synthesized compound is established through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its elemental composition.
Experimental Protocol: Mass Spectrometry
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Instrument: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source is typically used.
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Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode. The formation of adducts, such as [M+H]⁺ or [M+Na]⁺, is commonly observed.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₁₃H₁₆O₄+H]⁺ | 237.1070 | 237.1068 |
| [C₁₃H₁₆O₄+Na]⁺ | 259.0890 | 259.0887 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules. A combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopy
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
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Experiments: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
Data Presentation: ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1a | 4.15 | dd, J = 11.2, 5.2 | 68.9 |
| 1e | 3.40 | t, J = 10.8 | |
| 2 | 3.65 | m | 70.1 |
| 3a | 2.30 | ddd, J = 12.4, 11.2, 5.0 | 34.5 |
| 3e | 1.80 | dt, J = 12.4, 4.8 | |
| 4 | 4.25 | m | 79.8 |
| 5 | 3.55 | m | 75.3 |
| 6a | 4.35 | dd, J = 10.4, 4.8 | 69.2 |
| 6e | 3.70 | t, J = 10.4 | |
| Ph-CH | 5.50 | s | 101.5 |
| Aromatic | 7.30-7.50 | m | 126.2, 128.3, 129.2, 137.5 |
Note: The chemical shifts and coupling constants are hypothetical and represent typical values for such a structure.
Visualization of Structure Elucidation Workflow and Data Correlation
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and structure elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol.
Caption: Workflow for Synthesis and Structure Elucidation.
Key 2D NMR Correlations
The following diagram highlights the key correlations observed in COSY and HMBC spectra that are crucial for confirming the connectivity of the molecule.
Caption: Key COSY and HMBC Correlations.
Conclusion
The structural elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is a systematic process that combines chemical synthesis with detailed spectroscopic analysis. The methodologies and data interpretation outlined in this guide provide a robust framework for researchers and scientists to confidently verify the structure of this and similar carbohydrate derivatives. Accurate structural confirmation is a critical step in the utilization of such molecules in the fields of glycobiology and drug development.
